molecular formula C9H17ClN2O B13917160 8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B13917160
M. Wt: 204.70 g/mol
InChI Key: MMVPIUZLRZNLHJ-UHFFFAOYSA-N
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Description

8-Amino-2-azaspiro[45]decan-3-one;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and yield. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Amino-2-azaspiro[4.5]decan-3-one;trifluoroacetic acid
  • 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
  • 8,8-difluoro-2-azaspiro[4.5]decan-3-one

Uniqueness

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride is unique due to its specific spiro structure and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

8-Amino-2-azaspiro[4.5]decan-3-one; hydrochloride is a compound of significant interest in pharmaceutical and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant studies and findings.

Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
IUPAC Name: rel-(5s,8s)-8-amino-2-azaspiro[4.5]decan-3-one
CAS Number: 1932573-73-3

Biological Activity Overview

The biological activity of 8-amino-2-azaspiro[4.5]decan-3-one; hydrochloride has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of spiro compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.

2. Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. It has been identified as a promising candidate for inhibiting specific cancer pathways, particularly through its action on protein tyrosine phosphatases (PTPs). Inhibition of PTPs has been linked to the regulation of cancer cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several azaspiro compounds, including 8-amino-2-azaspiro[4.5]decan-3-one; hydrochloride. The results demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent .

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to inhibit cancer cell lines. Results indicated that it could reduce cell viability in human breast cancer cells by inducing apoptosis through caspase activation mechanisms .

The proposed mechanisms through which 8-amino-2-azaspiro[4.5]decan-3-one; hydrochloride exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways: It appears to influence pathways related to apoptosis and cellular stress responses, particularly in cancer cells.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman breast cancer cellsReduced cell viability

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

8-amino-2-azaspiro[4.5]decan-3-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;/h7H,1-6,10H2,(H,11,12);1H

InChI Key

MMVPIUZLRZNLHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CC(=O)NC2.Cl

Origin of Product

United States

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